4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
CAS No.:
Cat. No.: VC15329114
Molecular Formula: C17H18BrNO3S2
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide -](/images/structure/VC15329114.png)
Specification
Molecular Formula | C17H18BrNO3S2 |
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Molecular Weight | 428.4 g/mol |
IUPAC Name | 4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
Standard InChI | InChI=1S/C17H18BrNO3S2/c1-12-6-8-23-16(12)10-19(15-7-9-24(21,22)11-15)17(20)13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3 |
Standard InChI Key | QWDCLXAIQKGWRV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide features a benzamide core substituted with a bromine atom at the para position, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a 3-methylthiophen-2-ylmethyl moiety. Its molecular formula is C₁₈H₁₉BrN₂O₃S₂, yielding a molecular weight of 479.44 g/mol. Key physicochemical properties inferred from structural analogs include:
The bromine atom enhances electrophilic reactivity, while the tetrahydrothiophene dioxide group introduces polar characteristics, influencing solubility and bioavailability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide likely follows a multi-step protocol inspired by methodologies for related benzamide derivatives :
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Formation of the Benzamide Core:
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4-Bromo-2-methylbenzoic acid is converted to its acid chloride using thionyl chloride.
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Subsequent coupling with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of a base yields the monosubstituted benzamide intermediate.
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N-Alkylation with 3-Methylthiophen-2-ylmethyl Group:
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The intermediate undergoes alkylation with (3-methylthiophen-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Purification via column chromatography isolates the final product.
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Optimization Challenges
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Regioselectivity: Competing reactions at the tetrahydrothiophene nitrogen require careful temperature control (60–80 °C) .
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Oxidation State Management: The 1,1-dioxido group necessitates post-synthetic oxidation steps, often using hydrogen peroxide .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for synthesizing kinase inhibitors. Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Prodrug Development
The tetrahydrothiophene dioxide group enhances water solubility, making it a candidate for prodrug formulations. Esterase-mediated hydrolysis could release active metabolites in vivo.
Comparative Analysis with Structural Analogs
The table below contrasts key features of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide with related compounds:
The tetrahydrothiophene dioxide group in the target compound confers superior solubility compared to furan-containing analogs, potentially enhancing pharmacokinetics .
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